(2S)-2,6-Diamino-2-methylhexanoic acid (2S)-2,6-Diamino-2-methylhexanoic acid
Brand Name: Vulcanchem
CAS No.: 104112-34-7
VCID: VC20746917
InChI: InChI=1S/C7H16N2O2/c1-7(9,6(10)11)4-2-3-5-8/h2-5,8-9H2,1H3,(H,10,11)/t7-/m0/s1
SMILES: CC(CCCCN)(C(=O)O)N
Molecular Formula: C7H17ClN2O2
Molecular Weight: 160.21 g/mol

(2S)-2,6-Diamino-2-methylhexanoic acid

CAS No.: 104112-34-7

Cat. No.: VC20746917

Molecular Formula: C7H17ClN2O2

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2,6-Diamino-2-methylhexanoic acid - 104112-34-7

CAS No. 104112-34-7
Molecular Formula C7H17ClN2O2
Molecular Weight 160.21 g/mol
IUPAC Name (2S)-2,6-diamino-2-methylhexanoic acid
Standard InChI InChI=1S/C7H16N2O2/c1-7(9,6(10)11)4-2-3-5-8/h2-5,8-9H2,1H3,(H,10,11)/t7-/m0/s1
Standard InChI Key CPUSCHYXEUZMSV-ZETCQYMHSA-N
Isomeric SMILES C[C@](CCCCN)(C(=O)O)N
SMILES CC(CCCCN)(C(=O)O)N
Canonical SMILES CC(CCCCN)(C(=O)O)N

Chemical Identity and Structural Properties

(2S)-2,6-Diamino-2-methylhexanoic acid is a derivative of lysine, an essential amino acid crucial for human protein synthesis. This compound is characterized by its distinctive molecular structure featuring two amino groups and a carboxylic acid group, with a methyl substitution at the C-2 position that differentiates it from standard lysine.

Chemical Identification Data

The compound is identified by several key parameters as outlined in the following table:

ParameterValue
CAS Numbers104112-34-7, 111656-41-8, 61475-86-3
Molecular FormulaC₇H₁₆N₂O₂
Molecular Weight160.21 g/mol
IUPAC Name2,6-diamino-2-methylhexanoic acid
Standard InChIInChI=1S/C7H16N2O2/c1-7(9,6(10)11)4-2-3-5-8/h2-5,8-9H2,1H3,(H,10,11)
Standard InChIKeyCPUSCHYXEUZMSV-UHFFFAOYSA-N
Canonical SMILESCC(CCCCN)(C(=O)O)N
Common SynonymLysine, 2-methyl- (9CI)

Structural Features

The structural characteristics of (2S)-2,6-Diamino-2-methylhexanoic acid include:

  • A carboxylic acid group (-COOH) at one end of the molecule

  • A quaternary carbon at position 2 with a methyl group attachment

  • A primary amino group (-NH₂) at position 6

  • An amino group (-NH₂) at position 2

  • A carbon chain backbone consisting of six carbon atoms

  • Stereochemistry designated as (2S), indicating the specific spatial arrangement of substituents around the chiral carbon

The compound's structure represents a significant modification of the standard lysine amino acid, with the methyl substitution at the alpha carbon (C-2) creating a quaternary center that alters the molecule's spatial configuration and potentially its biological interactions.

Physical and Chemical Properties

The physical and chemical properties of (2S)-2,6-Diamino-2-methylhexanoic acid are instrumental in understanding its behavior in various biological systems and its potential applications in research settings.

Physical Properties

PropertyValueSource
Physical StateSolid (at standard conditions)Inferred
Exact Mass160.121 g/mol
Polar Surface Area (PSA)89.340
LogP1.17390
SolubilitySoluble in water, limited solubility in organic solventsInferred from structure
Melting PointNot Available (N/A)
Boiling PointNot Available (N/A)
DensityNot Available (N/A)
Flash PointNot Available (N/A)

Chemical Reactivity

As a derivative of an amino acid, (2S)-2,6-Diamino-2-methylhexanoic acid participates in reactions typical of amino acids, including:

  • Peptide bond formation through the carboxylic acid group

  • Acid-base reactions due to the presence of both acidic (carboxylic) and basic (amino) groups

  • Complexation with metal ions through the amino and carboxyl groups

  • Potential for N-methylation, acetylation, and other modifications of the amino groups

The presence of the methyl group at the C-2 position creates steric hindrance that may affect the reactivity of the adjacent functional groups compared to unsubstituted lysine.

Synthesis Methods

Several approaches have been developed for the synthesis of (2S)-2,6-Diamino-2-methylhexanoic acid, reflecting its importance in research applications.

Laboratory Synthesis Approaches

The synthesis of (2S)-2,6-Diamino-2-methylhexanoic acid can be achieved through various methods:

Hydrogenation Method

One common approach involves the hydrogenation of 2,6-diamino-2-methylhex-4-enoic acid using a palladium catalyst under hydrogen gas. This reaction typically occurs in an aqueous solution at elevated temperatures.

Chemical Modification of Lysine

Another synthetic pathway involves the direct methylation of lysine at the alpha position:

  • Protection of the amino and carboxyl groups

  • Introduction of the methyl group at the C-2 position

  • Deprotection to yield the final product

Industrial Production

For larger-scale production, fermentation processes using specific bacterial strains can be employed to produce this compound. This biotechnological approach is optimized for high yield and purity, leveraging the metabolic pathways of microorganisms to generate the desired compound.

Biological Significance

(2S)-2,6-Diamino-2-methylhexanoic acid has notable biological significance, particularly in relation to its parent compound lysine and its potential roles in protein function.

Relationship to Lysine

As a derivative of lysine, (2S)-2,6-Diamino-2-methylhexanoic acid shares structural similarities with this essential amino acid but possesses distinct properties due to the methyl substitution. Lysine plays crucial roles in:

  • Protein synthesis and structure

  • Calcium absorption and collagen formation

  • Production of enzymes, antibodies, and hormones

  • Energy production and fat metabolism

The methylation at the C-2 position in (2S)-2,6-Diamino-2-methylhexanoic acid may alter these functions, potentially creating new biological activities or modifying existing ones.

Enzymatic Interactions

(2S)-2,6-Diamino-2-methylhexanoic acid has been studied for its interactions with various enzymatic systems, particularly those involved in amino acid metabolism.

Enzyme Inhibition Properties

Research indicates that this compound can inhibit certain enzymes critical for amino acid metabolism, potentially altering metabolic states within cells. These effects may include:

  • Competitive inhibition of lysine-utilizing enzymes

  • Modification of amino acid transport systems

  • Interference with protein synthesis machinery

  • Alteration of post-translational modification processes

These enzymatic interactions form the basis for many of the compound's potential applications in biochemical research and pharmaceutical development.

Research Applications

(2S)-2,6-Diamino-2-methylhexanoic acid has diverse applications in research settings, spanning several scientific disciplines.

Biochemical Research Applications

In biochemical research, the compound serves as:

  • A probe for studying protein synthesis mechanisms

  • A tool for investigating amino acid metabolism

  • A substrate for enzymatic reaction studies

  • A standard in analytical chemistry methods

Pharmaceutical Development

The compound shows potential in pharmaceutical research and development:

  • As a building block for novel peptide-based therapeutics

  • In the development of enzyme inhibitors

  • For the creation of specialized amino acid supplements

  • As a precursor for novel therapeutic agents

The unique structural features of (2S)-2,6-Diamino-2-methylhexanoic acid make it valuable for developing compounds with specific biological activities and pharmacological properties.

Comparative Analysis with Similar Compounds

Understanding the relationship between (2S)-2,6-Diamino-2-methylhexanoic acid and structurally similar compounds provides insight into its unique properties and potential applications.

Comparison with Other Lysine Derivatives

CompoundMolecular FormulaKey Structural DifferenceBiological Significance
(2S)-2,6-Diamino-2-methylhexanoic acidC₇H₁₆N₂O₂Methyl group at C-2 positionPotential enzyme inhibitor, building block for peptide synthesis
L-LysineC₆H₁₄N₂O₂No methyl substitutionEssential amino acid for protein synthesis
N(2)-methyl-L-lysineC₇H₁₆N₂O₂Methyl group on alpha-amino groupInvolved in histone modifications and gene expression regulation

N(2)-methyl-L-lysine, also known as N(α)-methyl-L-lysine, differs from (2S)-2,6-Diamino-2-methylhexanoic acid in the position of the methyl group. While both have the same molecular formula (C₇H₁₆N₂O₂), N(2)-methyl-L-lysine has the methyl group attached to the alpha-amino nitrogen, whereas (2S)-2,6-Diamino-2-methylhexanoic acid has the methyl group directly bonded to the alpha-carbon.

Structure-Activity Relationships

The specific positioning of the methyl group in (2S)-2,6-Diamino-2-methylhexanoic acid significantly influences its biological activity compared to other lysine derivatives:

  • The C-2 methyl substitution creates a quaternary carbon center, reducing conformational flexibility

  • This structural rigidity may enhance binding specificity to certain proteins or enzymes

  • The methyl group increases the hydrophobicity of the molecule compared to lysine

  • The modified structure may resist certain metabolic degradation pathways that affect standard lysine

These structure-activity relationships are critical for understanding the compound's potential applications and developing derivatives with enhanced properties for specific purposes.

Analytical Methods for Identification and Quantification

Various analytical techniques can be employed for the identification and quantification of (2S)-2,6-Diamino-2-methylhexanoic acid in research settings.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used for the analysis of amino acids and their derivatives, including (2S)-2,6-Diamino-2-methylhexanoic acid. Typical approaches include:

  • Reverse-phase HPLC with UV or fluorescence detection

  • Ion-exchange chromatography

  • Liquid chromatography coupled with mass spectrometry (LC-MS)

Spectroscopic Techniques

Spectroscopic methods provide valuable structural information:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

  • Infrared (IR) spectroscopy for functional group identification

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • UV-Visible spectroscopy for concentration determination in solution

These analytical methods are essential for ensuring the identity, purity, and concentration of (2S)-2,6-Diamino-2-methylhexanoic acid in research applications.

Current Research Trends and Future Directions

Research involving (2S)-2,6-Diamino-2-methylhexanoic acid continues to evolve, with several promising directions emerging in recent years.

Emerging Applications

Current research is exploring the compound's potential in:

  • Development of peptide-based therapeutics with enhanced stability

  • Creation of specialized research tools for protein science

  • Investigation of metabolic pathway modulation

  • Design of novel enzyme inhibitors for pharmaceutical applications

Future Research Directions

Promising areas for future investigation include:

  • Comprehensive structure-activity relationship studies to optimize biological activities

  • Development of improved synthetic methods for large-scale production

  • Exploration of applications in materials science, particularly in biodegradable polymers

  • Investigation of potential roles in cellular signaling pathways

These research directions highlight the continued relevance of (2S)-2,6-Diamino-2-methylhexanoic acid in advancing our understanding of amino acid biochemistry and its applications in various fields.

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